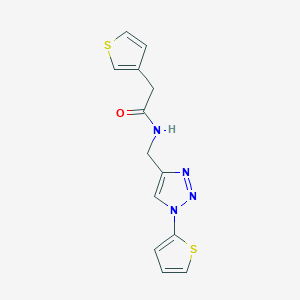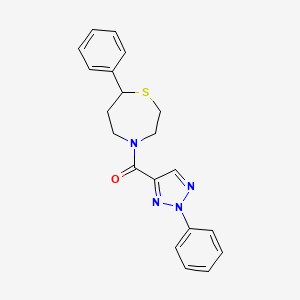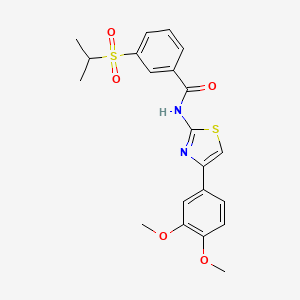![molecular formula C20H21N5O4 B2864770 Methyl 2-[6-(2,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 878727-41-4](/img/structure/B2864770.png)
Methyl 2-[6-(2,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
While specific synthesis methods for this compound are not available, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the imidazole ring and the various substituents attached to it. The imidazole ring itself is a planar five-membered ring, which includes two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized and demonstrate characteristic sharp emission bands sensitive to benzaldehyde-based derivatives. This property positions them as potential fluorescence sensors for chemicals like benzaldehyde, m-methylbenzaldehydes, m-carboxylbenzaldehyde, and m-hydroxybenzaldehyde (Shi et al., 2015).
Host for Anions
Imidazole containing bisphenol and its salts with various acids have been structurally characterized, highlighting the role of imidazole-based compounds in forming layered structures and encapsulating anions. These structures exhibit extensive hydrogen bonding and strong π···π interactions, offering insights into their potential applications in material science (Nath & Baruah, 2012).
Domino Reaction to Imidazo[1,2-a]quinolines
A domino reaction involving methyl 2,4-dioxo-2 H-3,1-benzoxazine-1(4 H)-acetate with substituted acetonitriles has been studied, leading to the synthesis of imidazo[1,2-a]quinoline derivatives. This method provides a facile route to these compounds, indicating their potential utility in chemical synthesis and pharmaceutical development (Iminov et al., 2008).
Photoinduced Reactions
The photoaddition of acetone to dimethylimidazole has been investigated, yielding α-hydroxyalkylimidazoles instead of the expected oxetanes. This finding suggests a mechanism involving an oxetane intermediate and highlights the selective attack of the excited carbonyl oxygen to the imidazole, offering potential pathways for novel photochemical reactions (Matsuura et al., 1971).
Chain Extension in Sugar Synthesis
Methyl 2,3-di-O-acetyl-4-deoxy-β-L-threo-hex-4-enodialdo-1,5-pyranoside reacts with enolate anions, offering a pathway for the synthesis of higher-carbon sugars by chain extension. This process underlines the utility of imidazole derivatives in complex carbohydrate synthesis, opening avenues for research in organic chemistry and biochemistry (Horton & Liav, 1972).
Mécanisme D'action
Orientations Futures
Future research could focus on exploring the potential biological activities of this compound and developing efficient synthesis methods. Given the wide range of activities exhibited by imidazole derivatives, this compound could have potential applications in various fields such as medicinal chemistry and drug discovery .
Propriétés
IUPAC Name |
methyl 2-[6-(2,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-11-6-7-14(12(2)8-11)25-13(3)9-23-16-17(21-19(23)25)22(4)20(28)24(18(16)27)10-15(26)29-5/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZJNFNGSBDQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[6-(2,4-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2864688.png)


![8,8-dimethyl-5-(5-methylfuran-2-yl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2864691.png)
![4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzene-1-sulfonyl chloride](/img/structure/B2864692.png)



![5-chloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2864697.png)




